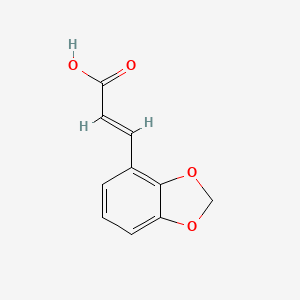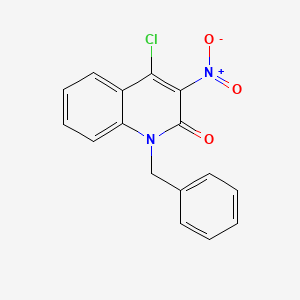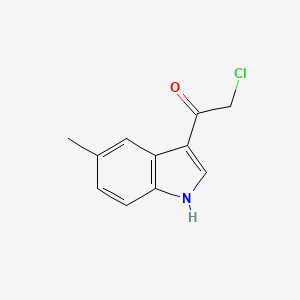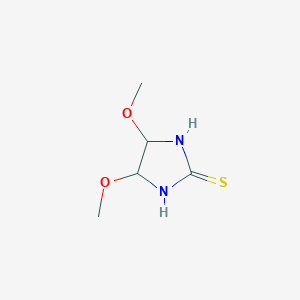![molecular formula C18H14Cl2F3NO B3036700 3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide CAS No. 400075-26-5](/img/structure/B3036700.png)
3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide
概要
説明
3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide is a chemical compound that belongs to the group of small-molecule kinase inhibitors. These inhibitors target the enzymatic activity of kinases, which are crucial in various cellular processes, including signal transduction, cell division, and metabolism.
準備方法
The synthesis of 3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide involves several steps, typically starting with the preparation of the core benzenecarboxamide structure. The synthetic route often includes:
Formation of the benzenecarboxamide core: This step involves the reaction of a suitable benzene derivative with carboxylic acid derivatives under specific conditions.
Introduction of the cyclopropyl group: This is achieved through cyclopropanation reactions, where cyclopropyl groups are added to the core structure.
Addition of the trifluoromethylbenzyl group: This step involves the reaction of the intermediate compound with a trifluoromethylbenzyl derivative under controlled conditions.
化学反応の分析
3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
科学的研究の応用
3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes, particularly those involving kinases.
Medicine: As a kinase inhibitor, it is investigated for its potential therapeutic applications in treating diseases such as cancer, where kinase activity is often dysregulated.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide involves the inhibition of kinase activity. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is crucial for regulating various cellular activities. By inhibiting kinase activity, the compound can modulate signal transduction pathways, affecting cell division, growth, and metabolism .
類似化合物との比較
3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide can be compared with other kinase inhibitors, such as:
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: Another kinase inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it is used in the treatment of non-small cell lung cancer.
What sets this compound apart is its unique chemical structure, which provides specific interactions with certain kinases, potentially leading to different therapeutic outcomes .
特性
IUPAC Name |
3,5-dichloro-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F3NO/c19-14-7-12(8-15(20)9-14)17(25)24(16-4-5-16)10-11-2-1-3-13(6-11)18(21,22)23/h1-3,6-9,16H,4-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKAOHKQKHRZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-methyloxime](/img/structure/B3036619.png)
![(Z)-2-(Benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[[3-(trifluoromethyl)phenyl]methoxy]ethanimine](/img/structure/B3036620.png)
![3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3036621.png)
![4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B3036623.png)
![3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036624.png)









